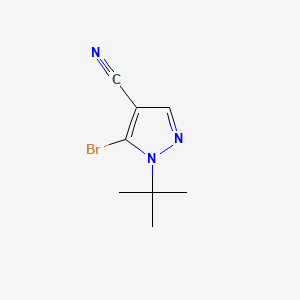

5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

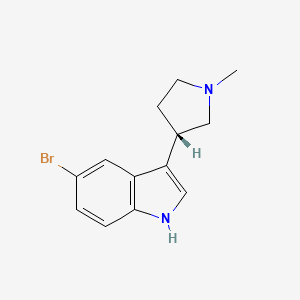

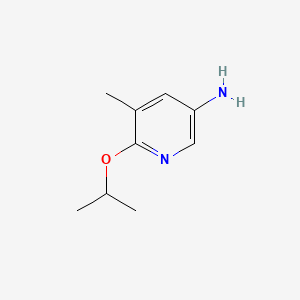

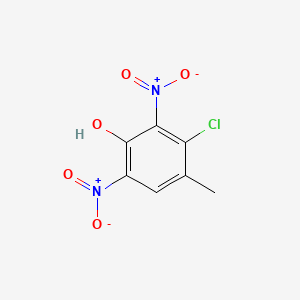

5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1512164-79-2 . It has a molecular weight of 203.08 . It is in liquid form .

Synthesis Analysis

The synthesis of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile involves the reaction of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with N-bromosuccinimide . The hydrolysis of the cyano group provides the carboxamide in 79% yield . The compound is then coupled with the corresponding boro-nates or boronic acids via Suzuki Miyaura reaction under microwave heating .Molecular Structure Analysis

The IUPAC name of the compound is 5-bromo-1-(tert-butyl)-1H-pyrazole . The InChI code is 1S/C7H11BrN2/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,1-3H3 . The InChI key is SJJRDZXBZLUAKT-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazole synthesis involves a variety of reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.08 . It is in liquid form and is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: is utilized in the synthesis of indole derivatives, which are prevalent moieties in various natural products and pharmaceuticals . These derivatives play a crucial role in cell biology and are investigated for their potential as biologically active compounds in treating cancer, microbial infections, and various disorders.

Development of Heterocyclic Compounds

The compound serves as a versatile intermediate in the development of heterocyclic compounds. Heterocycles are essential frameworks in medicinal chemistry due to their presence in numerous bioactive molecules . The ability to introduce various substituents at the pyrazole ring makes it a valuable precursor for creating diverse heterocyclic structures.

Organic Synthesis and Catalysis

In organic synthesis, 5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a precursor for the preparation of various pyrazole derivatives. These derivatives are explored for their multifunctional properties in organic synthesis, such as ligands in catalysis or as building blocks for more complex molecules.

Pharmaceutical Research

This compound is investigated for its potential use in pharmaceutical research. Its structural motif is found in many pharmacologically active molecules, and modifications to the pyrazole core can lead to new drug candidates with varied biological activities .

Material Science Applications

The bromine atom present in 5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile allows for further functionalization, making it a candidate for the design of new materials. It can be used to synthesize polymers or other materials with specific electronic or photonic properties .

Agricultural Chemistry

Pyrazole derivatives, synthesized using 5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile , are explored for their use in agricultural chemistry. They can act as intermediates in the creation of compounds with herbicidal, fungicidal, or insecticidal properties, contributing to the development of new agrochemicals .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

5-bromo-1-tert-butylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLAHROBEUJHFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719103 |

Source

|

| Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

1269292-54-7 |

Source

|

| Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hepta-2,5-diene, 2-ethyl-7-methoxy-, syn- (9CI)](/img/no-structure.png)

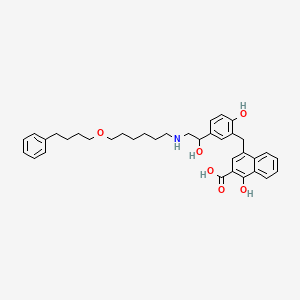

![(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B597766.png)